1-(1-Bromoethyl)-3-iodobenzene
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Overview
Description
1-(1-Bromoethyl)-3-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of a bromoethyl group and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-3-iodobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-iodoacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromoethyl)-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deiodinated benzene derivatives.
Scientific Research Applications
1-(1-Bromoethyl)-3-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-3-iodobenzene involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution The bromoethyl group can participate in nucleophilic substitution reactions, while the iodine atom can undergo oxidative addition or reductive elimination
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromoethyl)benzene: Lacks the iodine atom, leading to different reactivity and applications.
3-Iodoacetophenone: Contains an acetyl group instead of the bromoethyl group, affecting its chemical behavior.
1-Bromo-3-iodobenzene: Similar structure but without the ethyl group, resulting in distinct properties.
Uniqueness
1-(1-Bromoethyl)-3-iodobenzene is unique due to the presence of both bromoethyl and iodine substituents on the benzene ring. This combination imparts specific reactivity patterns and potential for diverse applications in synthetic chemistry and material science.
Properties
IUPAC Name |
1-(1-bromoethyl)-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINIDSREOPOKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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